N-(sec-butyl)benzenesulfonamide
Description
N-(sec-butyl)benzenesulfonamide (CAS 59724-58-2) is a benzenesulfonamide derivative characterized by a secondary butyl group (-CH(CH2CH3)2) attached to the sulfonamide nitrogen. This compound is part of a broader class of benzenesulfonamides, which are widely studied for their pharmacological and material science applications. The sec-butyl substituent introduces steric bulk and moderate lipophilicity, influencing its solubility, metabolic stability, and intermolecular interactions. Evidence suggests its structural analogs are utilized in therapeutic contexts, such as prostate hyperplasia treatment , and as intermediates in synthesizing bioactive molecules .
Properties
CAS No. |
23705-41-1 |
|---|---|
Molecular Formula |
C10H15NO2S |
Molecular Weight |
213.3 g/mol |
IUPAC Name |
N-butan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C10H15NO2S/c1-3-9(2)11-14(12,13)10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3 |
InChI Key |
OTERCKKGWQONJU-UHFFFAOYSA-N |
SMILES |
CCC(C)NS(=O)(=O)C1=CC=CC=C1 |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(sec-butyl)benzenesulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the reaction of a thiol with an amine in the presence of an oxidizing agent, leading to the formation of sulfonamides in a single step . This approach is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation.
Industrial Production Methods: In industrial settings, this compound is produced using similar oxidative coupling methods, ensuring high yield and purity. The process is optimized for large-scale production, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: N-(sec-butyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions vary depending on the desired substitution, but typically involve the use of strong acids or bases.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the reactants used.
Scientific Research Applications
N-(sec-butyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiandrogenic properties.
Medicine: Investigated for its potential use in drug design and discovery, particularly in the development of anti-cancer agents.
Industry: Widely used as a plasticizer in the production of polymers, enhancing their flexibility and durability
Mechanism of Action
The mechanism of action of N-(sec-butyl)benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it has been shown to exhibit antiandrogenic activity by binding to androgen receptors and inhibiting their activity. This interaction disrupts the normal signaling pathways, leading to reduced androgenic effects .
Comparison with Similar Compounds
Comparison with Similar Benzenesulfonamide Derivatives
Trifluoroethyl Derivatives (T0314407 and T0901317)
- T0901317 : A derivative of T0314407 with improved pharmacokinetics, featuring a trifluoroethyl group and a trifluoromethyl-hydroxyl substituent. It acts as a liver X receptor (LXR) agonist with an EC50 of ~300 nM, demonstrating the impact of fluorinated groups on potency and selectivity .
- Comparison : The sec-butyl group in N-(sec-butyl)benzenesulfonamide lacks fluorine’s electron-withdrawing effects, likely reducing receptor-binding affinity compared to T0901315. However, the sec-butyl group may enhance metabolic stability due to reduced oxidative susceptibility.
Schiff Base Metal Complexes
- SB2–SB5: Halogenated Schiff base derivatives (e.g., 4-((3,5-dibromo-2-hydroxybenzylidene)amino)-N-(thiazol-2-yl)benzenesulfonamide) exhibit anticancer activity through metal chelation. These complexes show >300°C thermal stability, attributed to strong Ni(II) coordination .
- Comparison : The absence of a metal-chelating moiety in this compound limits its utility in anticancer applications but may simplify synthesis and reduce toxicity.
Pyridyl and Thiazolyl Derivatives
- Flupyrimin analogs : Compounds like (E)-N-(1-((6-chloropyridin-3-yl)methyl)pyridin-2(1H)-ylidene)benzenesulfonamide demonstrate insecticidal activity with low bee toxicity. Substituents like chloropyridinyl enhance target specificity .
- Comparison: The sec-butyl group’s non-polar nature contrasts with the electron-deficient pyridyl groups, suggesting divergent applications—this compound may favor passive membrane diffusion, while pyridyl derivatives prioritize target engagement.
Physicochemical and Pharmacokinetic Properties
Hydrogen-Bonding Capacity
- N-(4-Hydroxyphenyl)benzenesulfonamide : Features intermolecular N—H⋯O and O—H⋯O bonds, enhancing crystallinity and aqueous solubility .
Metabolic Stability
Quantitative Structure-Activity Relationship (QSAR) Insights
A QSAR model for benzenesulfonamides (Table 2, ) reveals that electron-withdrawing substituents (e.g., thiadiazolyl) enhance TrkA inhibitory activity (predicted KPLS values: 0.17–0.29). In contrast, the sec-butyl group’s steric and hydrophobic effects may prioritize off-target interactions or alter bioavailability.
Tabulated Comparison of Key Analogues
Q & A
Basic: What are the recommended synthetic routes for N-(sec-butyl)benzenesulfonamide in academic research?
Answer:
The synthesis of this compound typically involves the sulfonylation of sec-butylamine with benzenesulfonyl chloride under controlled conditions. Key steps include:
- Reaction Setup: Mix sec-butylamine with benzenesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) at 0–5°C to minimize side reactions.
- Base Addition: Introduce a mild base (e.g., triethylamine) to neutralize HCl generated during the reaction.
- Purification: Isolate the product via liquid-liquid extraction, followed by recrystallization or column chromatography.
Critical Parameters:
- Temperature control to avoid over-sulfonylation.
- Stoichiometric balance to ensure complete amine conversion.
- Purity assessment via melting point analysis and thin-layer chromatography (TLC) .
Basic: How is the purity and structural integrity of this compound verified post-synthesis?
Answer:
Post-synthesis characterization employs a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR confirms proton environments (e.g., sec-butyl CH₃ groups at δ ~0.8–1.2 ppm; sulfonamide NH at δ ~5–7 ppm).
- ¹³C NMR identifies quaternary carbons and sulfonamide connectivity.
- Infrared Spectroscopy (IR): Sulfonamide S=O stretches appear as strong bands near 1350 cm⁻¹ and 1150 cm⁻¹.
- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95% typically required for research use).
Data Interpretation Example:
| Technique | Key Peaks/Features | Reference Value |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.05 (d, 3H, CH₃), δ 3.15 (m, NH) | |
| IR | 1345 cm⁻¹ (asymmetric S=O stretch) |
Advanced: How can computational methods predict the electronic properties and reactivity of this compound?
Answer:
Density Functional Theory (DFT) calculations provide insights into:
- Molecular Geometry: Optimized bond lengths and angles (e.g., S–N bond ~1.63 Å) compared to X-ray crystallography data .
- Frontier Molecular Orbitals (FMOs): HOMO-LUMO gaps predict charge transfer behavior and redox stability.
- Tautomerization Studies: Investigate enol-imine/keto-amine equilibria in solution using polarizable continuum models (PCM) .
Example Workflow:
Optimize geometry using B3LYP/6-311++G(d,p).
Calculate vibrational frequencies to confirm minima.
Solvent effects modeled via PCM (e.g., water, DMSO).
Key Finding: DFT-predicted NMR shifts correlate with experimental data (R² > 0.95), validating computational protocols .
Advanced: How can researchers resolve contradictions in biological activity data for sulfonamide derivatives like this compound?
Answer: Contradictions often arise from assay variability or structural nuances. Mitigation strategies include:
- Assay Standardization:
- Use uniform bacterial strains (e.g., E. coli ATCC 25922) and MIC protocols for antimicrobial studies .
- Control for stereochemical purity, as racemic mixtures may yield inconsistent results .
- Mechanistic Profiling:
- Compare inhibition constants (Kᵢ) against dihydrofolate reductase (DHFR) to assess sulfonamide specificity .
- Evaluate cellular uptake via LC-MS to confirm intracellular concentrations .
Case Study: A 2023 study found that this compound derivatives with para-substituted electron-withdrawing groups showed 3-fold higher antibacterial activity due to enhanced DHFR binding .
Advanced: What experimental designs are optimal for studying the thermodynamic stability of this compound?
Answer:
- Differential Scanning Calorimetry (DSC): Measures melting points and decomposition temperatures (e.g., Tm ~168–172°C for analogous sulfonamides) .
- Thermogravimetric Analysis (TGA): Quantifies thermal stability under nitrogen/air atmospheres.
- Solution Calorimetry: Determines enthalpy of dissolution in solvents like DMSO to assess solvation effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
